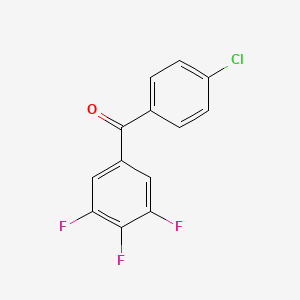

4-Chloro-3',4',5'-trifluorobenzophenone

Description

4-Chloro-3',4',5'-trifluorobenzophenone is a halogenated benzophenone derivative characterized by a benzophenone backbone substituted with chlorine at the 4-position and fluorine atoms at the 3', 4', and 5' positions of the second aromatic ring.

Properties

IUPAC Name |

(4-chlorophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAXKZYYPDQFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374080 | |

| Record name | 4-Chloro-3',4',5'-trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-96-7 | |

| Record name | (4-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3',4',5'-trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,4’,5’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 3,4,5-trifluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents like ethanol or ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media

Major Products

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of 4-Chloro-3’,4’,5’-trifluorobenzhydrol.

Oxidation: Formation of 4-Chloro-3’,4’,5’-trifluorobenzoic acid

Scientific Research Applications

4-Chloro-3’,4’,5’-trifluorobenzophenone is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry: Utilized in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 4-Chloro-3’,4’,5’-trifluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of electronegative fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural Analogues

a.

- Structure : Differs by lacking the 4'-fluorine substituent.

- This may also affect crystallinity and solubility .

b. 2-Acetoxy-3',4',5'-trifluorobenzophenone (Echemi SDS)

- Structure : Contains an acetoxy group at the 2-position instead of chlorine.

- Impact: The acetoxy group introduces steric hindrance and alters electronic properties, making it more prone to hydrolysis or nucleophilic attack. Safety data indicate moderate toxicity (skin/eye irritation), similar to other halogenated benzophenones .

c. 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9)

- Structure : Replaces fluorine atoms with a nitro group at the 3-position.

- Impact: The nitro group significantly increases electrophilicity and oxidative stability.

d. 4'-Chloro-3'-fluoroacetophenone (Biopharmacule Catalogue)

- Structure: Smaller acetophenone scaffold with chlorine and fluorine on a single ring.

- Impact: Reduced molecular weight (C₈H₅ClFO) compared to benzophenone derivatives enhances volatility. Such compounds are intermediates in agrochemical synthesis, e.g., herbicides or fungicides .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 4-Chloro-3',4',5'-trifluorobenzophenone | Cl (4), F (3',4',5') | 280.65 (C₁₃H₇ClF₃O) | High polarity, low solubility in nonpolar solvents (inferred) |

| 4-Chloro-3-nitrobenzophenone | Cl (4), NO₂ (3) | 261.66 (C₁₃H₈ClNO₃) | Crystalline solid, UV-active |

| 2',4',5'-Trifluoroacetophenone | F (2',4',5') | 180.14 (C₈H₅F₃O) | Liquid at RT, used as a fluorinated building block |

| 4-Chloro-3,5-dimethylphenol | Cl (4), CH₃ (3,5) | 156.61 (C₈H₉ClO) | Solid (m.p. 114–116°C), antimicrobial agent |

Key Observations :

- Fluorine and chlorine substituents increase molecular polarity and boiling points compared to non-halogenated analogs.

- Nitro groups enhance thermal stability but may reduce biocompatibility .

Biological Activity

4-Chloro-3',4',5'-trifluorobenzophenone (CAS No. 746651-96-7) is a synthetic compound belonging to the benzophenone family, characterized by the presence of chlorine and trifluoromethyl groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.

- Molecular Formula : C₁₃H₆ClF₃O

- Molecular Weight : 270.63 g/mol

- Structure : The compound features a benzophenone backbone with a chlorine atom and three fluorine atoms attached to the aromatic rings, influencing its lipophilicity and reactivity.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential applications in various therapeutic areas.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzophenones demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

Several studies have assessed the cytotoxic effects of fluorinated benzophenones, including this compound. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against human leukemia cells, yielding IC₅₀ values ranging from 1.50 µM to 14 µM, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways and induction of oxidative stress within target cells. This is particularly relevant in cancer therapy, where such mechanisms can lead to the inhibition of tumor growth and metastasis .

Study on Anticancer Activity

In one notable study, researchers synthesized various fluorinated benzophenone derivatives and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that compounds with higher fluorine content exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study concluded that this compound could serve as a lead compound for developing new anticancer agents .

Toxicological Assessment

A comprehensive toxicological assessment was conducted using in silico methods to evaluate the safety profile of this compound. The findings suggested a moderate risk of genotoxicity and cardiotoxicity, highlighting the importance of further studies to understand its safety in clinical applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.